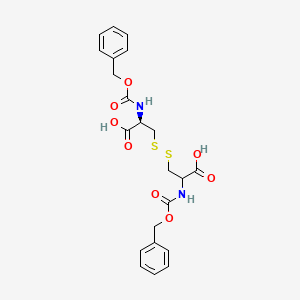

(Z-Cys-OH)2

Beschreibung

Eigenschaften

IUPAC Name |

(2R)-3-[[2-carboxy-2-(phenylmethoxycarbonylamino)ethyl]disulfanyl]-2-(phenylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O8S2/c25-19(26)17(23-21(29)31-11-15-7-3-1-4-8-15)13-33-34-14-18(20(27)28)24-22(30)32-12-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2,(H,23,29)(H,24,30)(H,25,26)(H,27,28)/t17-,18?/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTRQEEVKHMDMCF-ZENAZSQFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CSSCC(C(=O)O)NC(=O)OCC2=CC=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CSSCC(C(=O)O)NC(=O)OCC2=CC=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O8S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6968-11-2 |

Source

|

| Record name | N,N'-dibenzyloxycarbonyl-L-cystine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.438 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of N,N'-dibenzyloxycarbonyl-L-cystine: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the synthesis of N,N'-dibenzyloxycarbonyl-L-cystine, a crucial building block in peptide synthesis and various pharmaceutical applications. The benzyloxycarbonyl (Cbz or Z) protecting group plays a vital role in preventing unwanted side reactions at the amino groups of L-cystine during complex chemical transformations. This guide outlines a reliable and efficient method for its preparation.

Reaction Principle

The synthesis of N,N'-dibenzyloxycarbonyl-L-cystine is achieved through the N-protection of the two primary amino groups of L-cystine. This is typically carried out using benzyl (B1604629) chloroformate as the protecting agent under basic conditions, a classic example of the Schotten-Baumann reaction. The base is essential to neutralize the hydrochloric acid generated during the reaction, thereby driving the equilibrium towards the formation of the desired N-protected product.

Experimental Protocol: Direct N-protection of L-cystine

This section details a direct, one-step procedure for the synthesis of N,N'-dibenzyloxycarbonyl-L-cystine.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| L-Cystine | ≥98% | Commercially Available |

| Benzyl Chloroformate | ≥95% | Commercially Available |

| Sodium Hydroxide (B78521) | ACS Reagent Grade | Commercially Available |

| Diethyl Ether | ACS Reagent Grade | Commercially Available |

| Ethyl Acetate | ACS Reagent Grade | Commercially Available |

| Hydrochloric Acid | Concentrated | Commercially Available |

| Distilled Water |

Equipment

-

Round-bottom flask (appropriate size for the scale of the reaction)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

pH meter or pH indicator paper

-

Separatory funnel

-

Büchner funnel and flask

-

Rotary evaporator

-

Standard laboratory glassware

Step-by-Step Procedure

-

Dissolution of L-Cystine: In a round-bottom flask equipped with a magnetic stirrer, dissolve L-cystine in 1N sodium hydroxide solution at 0°C with vigorous stirring.

-

Addition of Benzyl Chloroformate: While maintaining the temperature at 0°C, add benzyl chloroformate dropwise to the stirring solution. The addition should be controlled to keep the temperature from rising significantly.

-

Maintaining pH: Throughout the addition of benzyl chloroformate, monitor the pH of the reaction mixture and add additional 1N sodium hydroxide solution as needed to maintain a basic pH.

-

Reaction Completion: After the complete addition of benzyl chloroformate, continue stirring the reaction mixture at 0°C for a specified period to ensure the reaction goes to completion.

-

Work-up - Removal of Excess Reagent: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate and benzyl alcohol byproduct.

-

Acidification and Precipitation: Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 2, while cooling in an ice bath. The N,N'-dibenzyloxycarbonyl-L-cystine will precipitate out of the solution as a white solid.

-

Isolation of the Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing and Drying: Wash the collected solid with cold water to remove any inorganic salts. Dry the product under vacuum to obtain the final N,N'-dibenzyloxycarbonyl-L-cystine.

Quantitative Data

The following table summarizes the typical quantities of reagents used in this synthesis.[1]

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles | Molar Ratio |

| L-Cystine | 240.3 | 192 | 0.8 | 1 |

| Benzyl Chloroformate | 170.59 | 234 | 1.37 | ~1.7 |

| Sodium Hydroxide | 40.00 | (in 1.6 L of 1N solution) | 1.6 | 2 |

Note: Additional sodium hydroxide is used to maintain basic conditions during the reaction.

Yield: A typical yield for this reaction is approximately 25%.

Visualization of the Synthesis Pathway

The following diagram illustrates the chemical transformation occurring during the synthesis of N,N'-dibenzyloxycarbonyl-L-cystine.

Caption: Reaction scheme for the synthesis of N,N'-dibenzyloxycarbonyl-L-cystine.

Safety Precautions

-

Benzyl chloroformate is corrosive and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Sodium hydroxide and hydrochloric acid are corrosive. Handle with care and appropriate PPE.

-

The reaction should be performed with adequate cooling to control the exothermic nature of the acylation.

Characterization

The identity and purity of the synthesized N,N'-dibenzyloxycarbonyl-L-cystine can be confirmed using standard analytical techniques:

-

Melting Point: Comparison with the literature value.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and the presence of the Cbz protecting groups.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the carbonyl stretching of the carbamate.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

This guide provides a comprehensive overview of the synthesis of N,N'-dibenzyloxycarbonyl-L-cystine. Adherence to the detailed protocol and safety precautions will enable researchers to successfully prepare this important compound for their scientific endeavors.

References

A Technical Guide to the Physicochemical Properties of (Z-Cys-OH)2

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z-Cys-OH)2, also known as N,N'-dicarbobenzoxy-L-cystine, is a protected derivative of the amino acid L-cystine. The benzyloxycarbonyl (Z) group serves as a crucial protecting group for the amine functionalities, preventing unwanted side reactions during peptide synthesis. This compound is a key building block in the solid-phase and solution-phase synthesis of cysteine-containing peptides and proteins. A thorough understanding of its physicochemical properties is essential for its effective handling, storage, and application in synthetic and pharmaceutical chemistry. This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental methodologies, and relevant biological context.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the tables below. These values are critical for predicting the behavior of the compound in various experimental conditions, from reaction work-ups to purification and formulation.

General Properties

| Property | Value | Source |

| Chemical Name | N,N'-dicarbobenzoxy-L-cystine | [1] |

| Synonyms | This compound, Di-Z-L-Cystine, (Cbz-Cys-OH)2 | [1][2] |

| CAS Number | 6968-11-2 | [1][2] |

| Molecular Formula | C22H24N2O8S2 | [3] |

| Molecular Weight | 508.57 g/mol | [3] |

| Appearance | White to off-white crystalline powder | - |

Structural and Spectroscopic Data

| Property | Value | Source |

| Canonical SMILES | C1=CC=C(C=C1)COC(=O)NC(CSSCC(C(=O)O)NC(=O)OCC2=CC=CC=C2)C(=O)O | [1] |

| InChI Key | PTRQEEVKHMDMCF-ROUUACIJSA-N | [1] |

| 1H NMR | Spectra available in databases | [3] |

| 13C NMR | Spectra available in databases | [3] |

| IR Spectroscopy | Spectra available in databases | [3] |

| Mass Spectrometry | Spectra available in databases | [3] |

Physicochemical Parameters

| Property | Value | Source |

| Melting Point | 119 °C | [4] |

| Solubility | Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone. Insoluble in water. | [5] |

| Optical Rotation ([α]D) | -91° (c=8.8 in acetic acid) | [4] |

| pKa | Not readily available for the N-protected form. For the parent L-cystine, the pKa values for the two carboxylic acid groups are approximately 1.65 and 2.26, and for the two amino groups are 7.85 and 8.71. The presence of the Z-protecting group is expected to alter these values. | [6][7] |

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are crucial for its successful application. The following sections provide generalized methodologies based on standard peptide chemistry techniques.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of L-cystine with benzyl (B1604629) chloroformate (Cbz-Cl or Z-Cl) under basic conditions. This reaction, known as the Schotten-Baumann reaction, protects the amino groups of L-cystine.

Materials:

-

L-cystine

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium hydroxide (B78521) (NaOH) or other suitable base

-

Dioxane or another suitable organic solvent

-

Hydrochloric acid (HCl) for acidification

-

Ethyl acetate for extraction

-

Anhydrous sodium sulfate (B86663) for drying

Procedure:

-

Dissolve L-cystine in an aqueous solution of sodium hydroxide.

-

Cool the solution in an ice bath.

-

Simultaneously, add benzyl chloroformate and a solution of sodium hydroxide dropwise to the L-cystine solution while maintaining a basic pH and low temperature.

-

Stir the reaction mixture vigorously for several hours at room temperature.

-

After the reaction is complete, wash the aqueous layer with an organic solvent like ether to remove any unreacted benzyl chloroformate.

-

Acidify the aqueous layer with dilute hydrochloric acid to precipitate the product.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Purification of this compound

The crude this compound is typically purified by recrystallization to obtain a high-purity product suitable for peptide synthesis.

Materials:

-

Crude this compound

-

Suitable solvent system for recrystallization (e.g., ethanol/water, ethyl acetate/hexane)

Procedure:

-

Dissolve the crude product in a minimum amount of a hot solvent in which it is soluble.

-

If necessary, filter the hot solution to remove any insoluble impurities.

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the crystals by filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the purified crystals under vacuum.

Analytical Methods

The purity and identity of this compound are confirmed using various analytical techniques.

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA).

-

Detection: UV detection at 220 nm and 254 nm.

-

Expected Outcome: A single major peak indicating the purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: To confirm the presence of the benzyloxycarbonyl (Z) group (aromatic protons and benzylic CH2) and the cystine backbone protons.

-

13C NMR: To confirm the carbon skeleton of the molecule.

-

Solvent: Deuterated chloroform (CDCl3) or dimethyl sulfoxide (B87167) (DMSO-d6).

Mass Spectrometry (MS):

-

Technique: Electrospray ionization (ESI) is commonly used.

-

Expected Outcome: The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of this compound.

Biological Context and Role in Signaling

This compound itself is not known to be directly involved in biological signaling pathways. The benzyloxycarbonyl (Z) groups are protecting groups that render the molecule biologically inactive in its protected form. The primary role of this compound is as a synthetic intermediate for the incorporation of L-cystine into peptides.

Once incorporated into a peptide and deprotected (typically by hydrogenolysis), the resulting cysteine residues can play a critical role in the structure and function of the peptide or protein. The thiol groups of cysteine are highly reactive and are central to many biological processes, including:

-

Disulfide Bond Formation: The oxidation of two thiol groups forms a disulfide bond, which is crucial for stabilizing the tertiary and quaternary structures of many proteins.

-

Enzyme Catalysis: The thiol group can act as a potent nucleophile in the active sites of enzymes such as cysteine proteases.

-

Redox Signaling: Cysteine residues can undergo reversible oxidation-reduction reactions, acting as molecular switches in response to cellular redox state changes. This is a key mechanism in cellular signaling, where reactive oxygen species (ROS) can modify cysteine thiols to alter protein function.

Conclusion

This compound is a fundamental reagent in peptide chemistry, enabling the controlled synthesis of complex cysteine-containing molecules. Its well-defined physicochemical properties, including its solubility, melting point, and optical rotation, are critical for its effective use. While not biologically active itself, it serves as an essential precursor to introduce cysteine residues that are vital for the structure, function, and regulation of peptides and proteins involved in a myriad of biological processes, including critical cellular signaling pathways. This guide provides the foundational knowledge required by researchers and developers to confidently utilize this important synthetic building block.

References

- 1. (Z-L-Cys-OH)2 - Creative Peptides [creative-peptides.com]

- 2. peptide.com [peptide.com]

- 3. N,N'-Dicarbobenzyloxy-L-cystine | C22H24N2O8S2 | CID 95142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Cystine [drugfuture.com]

- 7. (-)-Cystine | C6H12N2O4S2 | CID 67678 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure of Di-Z-L-Cystine and its Progenitor, L-Cystine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the crystallographic structure of L-cystine, the foundational molecule for Di-Z-L-Cystine (N,N'-bis(benzyloxycarbonyl)-L-cystine). Due to the limited availability of public crystallographic data for Di-Z-L-Cystine, this paper presents the comprehensive structural information for L-cystine as a critical reference point. The methodologies for crystal structure determination are detailed, offering a protocol that is broadly applicable to related amino acid derivatives.

Introduction

Crystal Structure of L-Cystine

The crystal structure of L-cystine has been extensively studied and is known to crystallize in a hexagonal system. The molecules arrange in a helical fashion, stabilized by a network of hydrogen bonds.

Table 1: Crystallographic Data for Hexagonal L-Cystine [1]

| Parameter | Value |

| Crystal System | Hexagonal |

| Space Group | P6₁22 |

| a, b axis lengths (Å) | 5.412 |

| c axis length (Å) | 55.956 |

| α, β angles (°) | 90 |

| γ angle (°) | 120 |

| Volume (ų) | 1419.8 |

| Z (molecules per unit cell) | 6 |

Experimental Protocols for Crystal Structure Determination

The determination of the crystal structure of an amino acid derivative like L-cystine or Di-Z-L-Cystine typically involves the following key steps: synthesis and purification, crystallization, and X-ray diffraction analysis.

3.1. Synthesis and Purification

The synthesis of Di-Z-L-Cystine involves the protection of the amino groups of L-cystine. A general procedure is as follows:

-

Dissolution: L-cystine is dissolved in an appropriate aqueous alkaline solution (e.g., sodium hydroxide).

-

Protection Reaction: Benzyl chloroformate is added portion-wise to the cooled solution while maintaining the pH in the alkaline range. The reaction mixture is stirred vigorously.

-

Acidification: After the reaction is complete, the solution is acidified (e.g., with hydrochloric acid) to precipitate the N,N'-bis(benzyloxycarbonyl)-L-cystine.

-

Purification: The crude product is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent system (e.g., ethanol-water or ethyl acetate-hexane) to yield pure Di-Z-L-Cystine.

3.2. Crystallization

Single crystals suitable for X-ray diffraction are grown using various techniques:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to stand undisturbed at a constant temperature. The solvent slowly evaporates, leading to the formation of crystals.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container, which is then sealed in a larger vessel containing a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the solution induces crystallization.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

3.3. Single-Crystal X-ray Diffraction

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations. The diffraction pattern is recorded on a detector.

-

Structure Solution: The collected diffraction data is used to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.

-

Structure Refinement: An atomic model is built into the electron density map. The positions and thermal parameters of the atoms are refined against the experimental data to improve the agreement between the calculated and observed structure factors. The final refined structure provides precise information about bond lengths, bond angles, and torsion angles.

References

The Genesis of Controlled Peptide Synthesis: Early Research on Z-Protected Cysteine Dimers

A deep dive into the foundational methodologies for the synthesis and characterization of N,N'-dibenzyloxycarbonyl-L-cystine, a cornerstone molecule in the early days of peptide chemistry.

This technical guide provides a detailed exploration of the pioneering research on Z-protected cysteine dimers, specifically N,N'-dibenzyloxycarbonyl-L-cystine. The introduction of the benzyloxycarbonyl (Z or Cbz) protecting group by Max Bergmann and Leonidas Zervas in 1932 was a watershed moment in synthetic organic chemistry, enabling the controlled, stepwise synthesis of peptides for the first time.[1][2] This guide is intended for researchers, scientists, and drug development professionals interested in the historical context and fundamental techniques of peptide chemistry.

Core Concepts and Historical Significance

Prior to the work of Bergmann and Zervas, the synthesis of peptides was a significant challenge due to the difficulty of selectively protecting the amino group of one amino acid while activating its carboxyl group for amide bond formation. The Z-group, introduced via benzyl (B1604629) chloroformate, provided a robust and reliably removable protecting group, paving the way for the synthesis of complex peptides, including those containing the disulfide-bridged amino acid, cystine.

The application of this methodology to cysteine and its dimer, cystine, was particularly crucial. The thiol group of cysteine is highly reactive and requires protection to prevent side reactions during peptide synthesis. The formation of a stable, protected cystine dimer was a key step in incorporating disulfide bonds into synthetic peptides, a feature essential for the structure and function of many biologically active molecules, such as the hormone oxytocin, which was famously synthesized by Vincent du Vigneaud and his team.[3][4][5]

Synthesis of N,N'-Dibenzyloxycarbonyl-L-cystine: Early Methodologies

The seminal work of Bergmann and Zervas laid out the fundamental procedure for the N-protection of amino acids. The synthesis of N,N'-dibenzyloxycarbonyl-L-cystine involves the reaction of L-cystine with benzyl chloroformate in an aqueous alkaline solution.

Experimental Protocol: Synthesis of N,N'-Dibenzyloxycarbonyl-L-cystine

This protocol is based on the early methodologies developed by Bergmann and Zervas.

Materials:

-

L-Cystine

-

Benzyl chloroformate (Carbobenzoxy chloride)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

-

Ether

-

Sodium sulfate (B86663) (Na₂SO₄)

-

Litmus (B1172312) paper

Procedure:

-

Dissolution of L-Cystine: A solution of L-cystine is prepared in an aqueous solution of sodium hydroxide. The amount of sodium hydroxide should be sufficient to dissolve the L-cystine and to neutralize the hydrochloric acid that will be formed during the reaction.

-

Acylation with Benzyl Chloroformate: The solution is cooled in an ice bath, and benzyl chloroformate is added portion-wise with vigorous shaking. The reaction mixture is kept alkaline throughout the addition, with further additions of sodium hydroxide solution as needed to maintain a basic pH, as indicated by litmus paper.

-

Reaction Completion and Work-up: After the addition of benzyl chloroformate is complete, the reaction mixture is shaken for a short period to ensure complete reaction. The cooling is then removed, and the mixture is allowed to come to room temperature.

-

Removal of Excess Reagent: The reaction mixture is extracted with ether to remove any unreacted benzyl chloroformate and benzyl alcohol.

-

Precipitation of the Product: The aqueous layer is then acidified with hydrochloric acid until it is acidic to Congo red paper. The N,N'-dibenzyloxycarbonyl-L-cystine precipitates as a solid.

-

Isolation and Purification: The precipitate is collected by filtration, washed with water, and then dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as aqueous ethanol.

Reaction Workflow

Caption: Synthesis workflow for N,N'-dibenzyloxycarbonyl-L-cystine.

Quantitative Data from Early Research

The following table summarizes the key quantitative data reported in the early literature for N,N'-dibenzyloxycarbonyl-L-cystine. It is important to note that the reported values, particularly yields, could vary between different research groups and depended on the scale and specific conditions of the synthesis.

| Parameter | Reported Value | Source |

| Melting Point (°C) | 148-150 | Bergmann & Zervas (1932) |

| Optical Rotation ([α]²⁵_D) | -116° (c=2 in glacial acetic acid) | Bergmann & Zervas (1932) |

| Yield (%) | ~80-90% | General estimate from early reports |

Characterization Methods in Early Research

In the early 20th century, the characterization of newly synthesized organic compounds relied on a limited set of techniques compared to the modern analytical arsenal.

-

Melting Point Determination: A sharp and reproducible melting point was a primary indicator of purity.

-

Elemental Analysis: Combustion analysis to determine the empirical formula (percentage of carbon, hydrogen, nitrogen, and sulfur) was a crucial method for confirming the identity of a new compound.

-

Optical Rotation: For chiral molecules like amino acid derivatives, the measurement of specific rotation using a polarimeter was essential to confirm the stereochemical integrity of the product.

-

Chemical Derivatization and Degradation: The structure of the product was often confirmed by converting it into known compounds through specific chemical reactions.

Logical Relationships in Z-Protected Peptide Synthesis

The introduction of the Z-group established a logical workflow for peptide synthesis, which is particularly important when dealing with trifunctional amino acids like cysteine.

Caption: Logical workflow of Z-protected peptide synthesis.

Conclusion

The early research on Z-protected cysteine dimers was a pivotal development in the history of biochemistry and organic chemistry. The ability to synthesize N,N'-dibenzyloxycarbonyl-L-cystine provided a stable, versatile building block for the incorporation of disulfide bridges into synthetic peptides. This foundational work not only enabled the synthesis of complex biological molecules but also established the fundamental principles of protecting group chemistry that continue to underpin modern peptide synthesis. The methodologies and characterization techniques developed during this era, though seemingly rudimentary by today's standards, were instrumental in unlocking the secrets of protein structure and function, and their legacy is evident in the advanced synthetic strategies employed in drug discovery and materials science today.

References

- 1. Bergmann-Zervas Carbobenzoxy Method [drugfuture.com]

- 2. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]

- 3. biographicalmemoirs.org [biographicalmemoirs.org]

- 4. Du Vigneaud Synthesizes the First Peptide Hormone | Research Starters | EBSCO Research [ebsco.com]

- 5. nobelprize.org [nobelprize.org]

Spectroscopic and Synthetic Profile of N,N'-bis(benzyloxycarbonyl)-L-cystine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties and synthetic methodology for N,N'-bis(benzyloxycarbonyl)-L-cystine. The information is curated for professionals in research and drug development who utilize this compound in their work.

Spectroscopic Data

The following sections summarize the key spectroscopic data for N,N'-bis(benzyloxycarbonyl)-L-cystine, providing a baseline for characterization and quality control.

¹H NMR Spectroscopy

The ¹H Nuclear Magnetic Resonance (NMR) spectrum of N,N'-bis(benzyloxycarbonyl)-L-cystine, recorded in DMSO-d6 at 400 MHz, exhibits characteristic signals corresponding to the protons in the molecule.

| Assignment | Chemical Shift (δ) in ppm |

| Carboxylic Acid (-COOH) | ~13.0 |

| Amide (-NH) | 7.76 |

| Aromatic (C₆H₅) | 7.36, 7.33 |

| Methylene (-CH₂-Ph) | 5.05 |

| α-CH | 4.30 |

| β-CH₂ | 3.16, 2.93 |

| Table 1: ¹H NMR Chemical Shifts for N,N'-bis(benzyloxycarbonyl)-L-cystine in DMSO-d6.[1] |

¹³C NMR Spectroscopy

| Assignment | Expected Chemical Shift (δ) in ppm |

| Carboxylic Acid Carbonyl (-C OOH) | 170 - 175 |

| Carbamate Carbonyl (-NHC OOR) | 155 - 158 |

| Aromatic (ipso-C) | 135 - 138 |

| Aromatic (ortho, meta, para-C) | 127 - 129 |

| Methylene Carbon (-C H₂-Ph) | 65 - 68 |

| α-Carbon (-C H) | 52 - 58 |

| β-Carbon (-C H₂) | 40 - 45 |

| Table 2: Expected ¹³C NMR Chemical Shift Ranges for N,N'-bis(benzyloxycarbonyl)-L-cystine. |

Infrared (IR) Spectroscopy

While a specific experimental IR spectrum for N,N'-bis(benzyloxycarbonyl)-L-cystine is not provided in the searched literature, the characteristic absorption bands can be predicted based on its functional groups.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Mode |

| O-H (Carboxylic Acid) | 3300 - 2500 (broad) | Stretching |

| N-H (Amide) | 3350 - 3250 | Stretching |

| C-H (Aromatic) | 3100 - 3000 | Stretching |

| C-H (Aliphatic) | 3000 - 2850 | Stretching |

| C=O (Carboxylic Acid) | 1725 - 1700 | Stretching |

| C=O (Carbamate/Amide I) | 1680 - 1630 | Stretching |

| N-H (Amide II) | 1550 - 1510 | Bending |

| C=C (Aromatic) | 1600 - 1450 | Stretching |

| C-O | 1250 - 1000 | Stretching |

| S-S | 540 - 500 | Stretching |

| Table 3: Expected Infrared Absorption Bands for N,N'-bis(benzyloxycarbonyl)-L-cystine.[2][3] |

Mass Spectrometry

Mass spectrometry data confirms the molecular weight of N,N'-bis(benzyloxycarbonyl)-L-cystine. The molecular formula is C₂₂H₂₄N₂O₈S₂ with a molecular weight of 508.56 g/mol .[1] Electron ionization (EI) mass spectrometry reveals a number of characteristic fragments.

| m/z | Relative Intensity | Possible Fragment |

| 508 | - | [M]⁺ (Molecular Ion) |

| 108 | High | [C₇H₈O]⁺ or [C₈H₈]⁺ |

| 107 | High | [C₇H₇O]⁺ |

| 91 | 100% | [C₇H₇]⁺ (Tropylium ion) |

| 79 | High | [C₆H₇]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

| 65 | Moderate | [C₅H₅]⁺ |

| 44 | Moderate | [CO₂]⁺ |

| Table 4: Major Fragments in the Mass Spectrum of N,N'-bis(benzyloxycarbonyl)-L-cystine. |

Experimental Protocols

Synthesis of N,N'-bis(benzyloxycarbonyl)-L-cystine

The synthesis of N,N'-bis(benzyloxycarbonyl)-L-cystine is typically achieved through the reaction of L-cystine with benzyl (B1604629) chloroformate in an aqueous alkaline solution. A general procedure is as follows:

-

Dissolution of L-Cystine: L-cystine is dissolved in an aqueous solution of sodium hydroxide (B78521) at a low temperature (typically 0-5 °C).

-

Addition of Benzyl Chloroformate: Benzyl chloroformate is added dropwise to the stirred solution while maintaining the temperature and alkaline pH.[4]

-

Reaction: The reaction mixture is stirred for several hours, allowing it to slowly warm to room temperature.

-

Acidification: The solution is then acidified with a mineral acid (e.g., HCl) to a pH of approximately 5.8 to precipitate the product.[4]

-

Isolation and Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate.[4]

Spectroscopic Analysis

Standard spectroscopic techniques are employed for the characterization of the synthesized N,N'-bis(benzyloxycarbonyl)-L-cystine.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or higher field spectrometer. The sample is dissolved in a suitable deuterated solvent, such as DMSO-d6 or CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

-

IR Spectroscopy: Infrared spectra are obtained using an FTIR spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.

-

Mass Spectrometry: Mass spectra are acquired using techniques such as electron ionization (EI) or fast atom bombardment (FAB) to determine the molecular weight and fragmentation pattern.

Visualizations

The following diagrams illustrate the key experimental and logical workflows related to N,N'-bis(benzyloxycarbonyl)-L-cystine.

Caption: Synthesis and Characterization Workflow.

Caption: Role in Peptide Synthesis.

References

- 1. N,N'-Bis(benzyloxycarbonyl)-L-cystine(6968-11-2) 1H NMR [m.chemicalbook.com]

- 2. researchportal.vub.be [researchportal.vub.be]

- 3. researchgate.net [researchgate.net]

- 4. 703. Polypeptides. Part XI. Studies on the synthesis of unsymmetrical peptides of cystine - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the ¹H NMR Spectrum of (Z-Cys-OH)₂

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H NMR spectrum of N,N'-bis(benzyloxycarbonyl)-L-cystine, commonly abbreviated as (Z-Cys-OH)₂. This compound is a crucial building block in peptide synthesis and related drug development endeavors. A thorough understanding of its spectral characteristics is essential for its identification, purity assessment, and quality control.

¹H NMR Spectral Data

The ¹H NMR spectrum of (Z-Cys-OH)₂ exhibits characteristic signals corresponding to the protons of the L-cysteine backbone and the benzyloxycarbonyl (Z) protecting groups. The data presented below is a representative summary compiled from typical chemical shift ranges for analogous structures. The exact chemical shifts can vary depending on the solvent, concentration, and instrument frequency.

Table 1: ¹H NMR Spectral Data for (Z-Cys-OH)₂

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aromatic Protons (Z-group) | 7.30 - 7.40 | Multiplet | - | 10H |

| Benzylic Protons (Z-group, -CH₂-) | 5.15 | Singlet | - | 4H |

| α-Proton (-CH-) | 4.40 - 4.50 | Multiplet | - | 2H |

| β-Protons (-CH₂-) | 3.10 - 3.30 | Multiplet | - | 4H |

| Amide Proton (-NH-) | 7.50 - 7.60 | Doublet | ~8.0 | 2H |

| Carboxylic Acid Proton (-COOH) | 12.0 - 13.0 | Broad Singlet | - | 2H |

Note: The chemical shifts for the amide and carboxylic acid protons are highly dependent on the solvent and concentration and may exchange with D₂O.

Experimental Protocols

1. Sample Preparation for ¹H NMR Spectroscopy

A standard protocol for preparing a sample of (Z-Cys-OH)₂ for ¹H NMR analysis is as follows:

-

Dissolution: Weigh approximately 5-10 mg of (Z-Cys-OH)₂ and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). DMSO-d₆ is often preferred as it can dissolve a wide range of compounds and the residual solvent peak does not overlap with many signals of interest.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.

-

Transfer: Transfer the solution to a clean and dry 5 mm NMR tube.

-

Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool into the NMR tube to remove any particulate matter.

2. ¹H NMR Data Acquisition

The following is a general procedure for acquiring a ¹H NMR spectrum:

-

Spectrometer: Utilize a high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher for better signal dispersion.

-

Locking and Shimming: Insert the NMR tube into the spectrometer probe. Lock the spectrometer onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquisition Parameters: Set the appropriate acquisition parameters, including:

-

Pulse Sequence: A standard single-pulse sequence is typically used.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

Relaxation Delay: Set a relaxation delay of 1-2 seconds to allow for full relaxation of the protons between scans.

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-15 ppm).

-

-

Data Processing: After data acquisition, perform Fourier transformation, phase correction, and baseline correction on the resulting Free Induction Decay (FID) to obtain the final spectrum.

Mandatory Visualization

Synthesis and Purification Workflow for (Z-Cys-OH)₂

The following diagram illustrates a typical workflow for the synthesis and purification of (Z-Cys-OH)₂. This process involves the protection of the amino groups of L-cystine with the benzyloxycarbonyl (Z) group.

Caption: Synthesis and purification workflow for (Z-Cys-OH)₂.

An In-depth Technical Guide to the ¹³C NMR Analysis of Z-Protected Cystine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of N,N'-bis(benzyloxycarbonyl)-L-cystine, commonly referred to as Z-protected cystine. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, biochemistry, and drug development who utilize protected amino acids in their work.

Introduction to ¹³C NMR of Protected Amino Acids

¹³C NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. In the context of peptide chemistry and drug development, it is an indispensable tool for verifying the structure and purity of protected amino acids, which are the fundamental building blocks in solid-phase peptide synthesis. The introduction of protecting groups, such as the benzyloxycarbonyl (Z or Cbz) group, alters the electronic environment of the carbon atoms within the amino acid, leading to characteristic changes in their ¹³C NMR chemical shifts.

The analysis of Z-protected cystine by ¹³C NMR is crucial for confirming the successful protection of the amine functionalities and for ensuring the integrity of the disulfide bond. The chemical shifts of the carbonyl, α-carbon, and β-carbon atoms, as well as the carbons of the Z-group, provide a unique fingerprint of the molecule.

Predicted ¹³C NMR Spectral Data for Z-Protected Cystine

Table 1: Predicted ¹³C NMR Chemical Shifts for N,N'-bis(benzyloxycarbonyl)-L-cystine

| Carbon Atom | Predicted Chemical Shift (δ) in ppm | Rationale for Prediction |

| Carbonyl (C=O) of Cystine | ~172-175 | Typical range for carboxylic acid carbons in amino acids. |

| Carbonyl (C=O) of Z-group | ~156-158 | Characteristic chemical shift for urethane (B1682113) carbonyl carbons. |

| α-Carbon (α-CH) | ~53-56 | Downfield shift compared to unprotected cystine due to the electron-withdrawing effect of the Z-group. |

| β-Carbon (β-CH₂) | ~40-43 | The chemical shift is sensitive to the disulfide bond and is expected to be in the typical range for cystine derivatives.[1][2] |

| Methylene (B1212753) (CH₂) of Z-group | ~66-68 | Typical chemical shift for the benzylic methylene carbon attached to an oxygen atom in a Cbz group. |

| Quaternary Aromatic (C) of Z-group | ~136-138 | Chemical shift for the aromatic carbon attached to the methylene group. |

| Aromatic (CH) of Z-group | ~127-129 | Typical range for unsubstituted phenyl ring carbons. |

Note: These are predicted values and may vary depending on the solvent, concentration, and experimental conditions.

Key Spectral Features and Interpretation

The ¹³C NMR spectrum of Z-protected cystine is expected to exhibit distinct signals corresponding to the different carbon environments in the molecule. The presence of the Z-protecting group introduces several new signals in the downfield region of the spectrum, which are absent in the spectrum of unprotected cystine.

A crucial aspect of the analysis is the chemical shift of the β-carbon. Studies have shown that the ¹³C chemical shift of the β-carbon is a sensitive indicator of the oxidation state of the sulfur atoms.[1][2] In the case of cystine (the oxidized form), the β-carbon signal appears significantly downfield compared to that of cysteine (the reduced form). This allows for the unambiguous confirmation of the disulfide bond's presence in the Z-protected molecule.

Experimental Protocols

The following section outlines a detailed methodology for acquiring high-quality ¹³C NMR spectra of Z-protected cystine.

Sample Preparation

-

Sample Purity: Ensure the Z-protected cystine sample is of high purity to avoid interference from impurities in the NMR spectrum.

-

Solvent Selection: Choose a deuterated solvent in which the sample is readily soluble. Common choices for protected amino acids include deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) and deuterated chloroform (B151607) (CDCl₃). The choice of solvent can influence the chemical shifts.

-

Concentration: Prepare a solution with a concentration of 20-50 mg of the sample in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.

-

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Instrument Parameters

The following are typical parameters for a ¹³C NMR experiment on a 400 MHz or 500 MHz spectrometer. These may need to be optimized for the specific instrument and sample.

Table 2: Typical ¹³C NMR Acquisition Parameters

| Parameter | Value |

| Spectrometer Frequency | 100 or 125 MHz |

| Pulse Program | Standard ¹³C{¹H} inverse-gated decoupling |

| Spectral Width | 0 - 200 ppm |

| Acquisition Time | 1-2 seconds |

| Relaxation Delay | 2-5 seconds |

| Number of Scans | 1024 - 4096 (or more for dilute samples) |

| Temperature | 298 K (25 °C) |

Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum by setting the TMS signal to 0 ppm.

-

Peak Picking and Integration: Identify and list the chemical shifts of all peaks. Integration is less critical in ¹³C NMR due to the variable Nuclear Overhauser Effect (NOE) unless specific quantitative methods are employed.

Visualizations

The following diagrams illustrate the structure of Z-protected cystine and the general workflow for its ¹³C NMR analysis.

Figure 1: Key Carbon Environments in Z-Protected Cystine

Figure 2: Workflow for ¹³C NMR Analysis of Z-Protected Cystine

Conclusion

The ¹³C NMR analysis of Z-protected cystine is a fundamental technique for ensuring the quality and structural integrity of this important building block in peptide synthesis and drug discovery. By understanding the expected chemical shifts and following robust experimental protocols, researchers can confidently verify their materials. The distinct chemical shifts of the carbonyl, α-carbon, and particularly the β-carbon, provide definitive evidence of successful N-protection and the presence of the critical disulfide linkage. This guide serves as a practical resource for scientists and professionals, enabling them to effectively utilize ¹³C NMR in their research and development endeavors.

References

The Genesis of Cysteine Protection: A Historical and Technical Guide to the Z-Group

For Immediate Release

Shanghai, China – December 10, 2025 – In the intricate world of peptide synthesis, the protection of reactive amino acid side chains is a cornerstone of success. Among the pioneering achievements in this field was the development of the benzyloxycarbonyl (Z or Cbz) protecting group. While its application for α-amino group protection by Max Bergmann and Leonidas Zervas in 1932 is widely acclaimed, its crucial role in the protection of the sulfhydryl group of cysteine has been equally significant, albeit with a more nuanced history. This technical guide delves into the historical development of Z-protection for cysteine, providing in-depth experimental details and data for researchers, scientists, and drug development professionals.

Introduction: The Challenge of the Thiol

The unique sulfhydryl (thiol) group of cysteine presents a significant challenge in peptide synthesis. Its high nucleophilicity and susceptibility to oxidation necessitate a robust and reliable protecting group to prevent unwanted side reactions, such as disulfide bond formation and alkylation, during peptide chain elongation. The ideal protecting group must be stable throughout the various steps of peptide synthesis and selectively removable under conditions that do not compromise the integrity of the peptide.

The Dawn of Amine Protection: The Z-Group Emerges

The landscape of peptide synthesis was revolutionized in 1932 when Max Bergmann and Leonidas Zervas introduced the benzyloxycarbonyl (Cbz or Z) group for the protection of α-amino groups. This breakthrough laid the foundation for modern peptide chemistry by enabling the controlled, stepwise assembly of amino acids. The Z-group's stability under basic and mildly acidic conditions, coupled with its facile removal by catalytic hydrogenolysis, made it an invaluable tool for chemists of the era.

Extending Protection to the Thiol: The S-Benzyl and S-Benzyloxycarbonyl Moieties

While the Z-group was initially conceived for amine protection, the conceptual framework was soon extended to the problematic thiol of cysteine. The early efforts in this domain were spearheaded by Vincent du Vigneaud and his collaborators, who were instrumental in the first synthesis of a peptide hormone, oxytocin (B344502).

The S-Benzyl Group: A Close Relative

Pioneering work by du Vigneaud's group in the 1930s led to the development of the S-benzyl (Bzl) protecting group for cysteine.[1] This was a logical extension of the Z-group chemistry, utilizing the stability of the benzyl (B1604629) ether linkage. The S-benzyl group proved to be highly effective in masking the thiol functionality during peptide synthesis.

The Advent of the S-Benzyloxycarbonyl (S-Z) Group

The direct application of the benzyloxycarbonyl group to the sulfur atom of cysteine, forming an S-benzyloxycarbonyl (S-Z or S-Cbz) derivative, offered an alternative strategy. While the exact first synthesis of S-Z-cysteine is not as singularly documented as the N-Z-amino acids, work from the following decades solidified its place in the peptide chemist's toolbox. Notably, publications from researchers like Iphigenia Photaki in the mid-20th century describe the use of S-carbobenzoxy cysteine derivatives in peptide synthesis, indicating its established use by that time.[1]

Experimental Protocols: A Look into the Past

The following sections provide detailed methodologies for the synthesis and deprotection of S-Z-cysteine, compiled from historical accounts and foundational publications.

Synthesis of N,S-dibenzyloxycarbonyl-L-cysteine

This procedure outlines the protection of both the amino and thiol groups of L-cysteine using the Z-group.

Procedure:

-

L-cysteine hydrochloride is dissolved in a cold, aqueous solution of sodium hydroxide (B78521).

-

Two equivalents of benzyl chloroformate (Cbz-Cl) are added dropwise to the stirred, cooled solution, while maintaining the pH between 9 and 10 by the simultaneous addition of sodium hydroxide solution.

-

The reaction mixture is stirred vigorously at a low temperature for a specified period.

-

Upon completion, the reaction mixture is extracted with ether to remove any unreacted benzyl chloroformate.

-

The aqueous layer is then acidified with dilute hydrochloric acid to precipitate the N,S-dibenzyloxycarbonyl-L-cysteine.

-

The crude product is collected by filtration, washed with cold water, and recrystallized from a suitable solvent system (e.g., ethanol-water).

Diagram of N,S-dibenzyloxycarbonyl-L-cysteine Synthesis

Caption: Synthetic scheme for N,S-di-Z-cysteine.

Deprotection of the S-Benzyloxycarbonyl Group

The removal of the S-Z group was a critical step to liberate the free thiol for subsequent reactions, such as disulfide bond formation. The primary method employed in the early days of peptide synthesis was reductive cleavage using sodium in liquid ammonia (B1221849), a technique extensively developed by du Vigneaud.[2]

Procedure:

-

The S-Z protected peptide is dissolved in anhydrous liquid ammonia in a flask equipped with a dry ice condenser.

-

Small, clean pieces of metallic sodium are added portion-wise to the stirred solution until a persistent blue color is observed, indicating a slight excess of sodium.

-

The reaction is allowed to proceed for a short period.

-

The excess sodium is quenched by the addition of a proton source, such as ammonium (B1175870) chloride.

-

The ammonia is allowed to evaporate, and the residue is dissolved in an appropriate buffer for further purification and subsequent oxidation to form the disulfide bridge if desired.

Diagram of S-Z-cysteine Deprotection

Caption: Reductive cleavage of the S-Z group.

Quantitative Data and Stability

Historical records on the quantitative aspects of S-Z protection are not as systematically documented as in modern literature. However, the successful synthesis of complex peptides like oxytocin stands as a testament to the efficiency of these methods. The stability of the S-Z group was a key attribute, though it was known to be susceptible to certain conditions.

| Parameter | Value/Observation | Reference |

| Stability to Acid | Generally stable to mild acidic conditions used for N-terminal deprotection of other groups. | [1] |

| Stability to Base | Stable under the basic conditions used for saponification of methyl esters. | [1] |

| Cleavage Conditions | Sodium in liquid ammonia. | [2] |

| Cleavage Efficiency | High, as evidenced by successful peptide syntheses. | [2] |

Conclusion and Legacy

The development of the benzyloxycarbonyl group for the protection of cysteine's thiol was a pivotal moment in the history of peptide chemistry. Building upon the foundational work of Bergmann and Zervas, researchers like du Vigneaud adapted and refined these techniques, enabling the synthesis of biologically active peptides and paving the way for the development of more sophisticated protecting group strategies. The principles established in this early era continue to influence the design and application of protecting groups in modern drug discovery and development. This historical perspective not only illuminates the ingenuity of these early pioneers but also provides a valuable context for contemporary researchers in the field.

References

A Theoretical and Methodological Guide to N,N'-dicarbobenzoxy-L-cystine [(Z-Cys-OH)2]

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-dicarbobenzoxy-L-cystine, commonly abbreviated as (Z-Cys-OH)2, is a protected derivative of the amino acid L-cystine. The benzyloxycarbonyl (Z) protecting groups on the amino functions render the molecule suitable for use in peptide synthesis and as a building block in medicinal chemistry. This technical guide provides a comprehensive overview of the theoretical properties of this compound. Due to a notable absence of specific published theoretical studies on this molecule, this document focuses on the foundational theoretical concepts, computational methodologies applicable to its study, and extrapolated data from its constituent parts, L-cystine and the benzyloxycarbonyl group. This guide is intended to serve as a foundational resource for researchers seeking to understand, model, and utilize this compound in their work.

Introduction

This compound is a homodimer of N-benzyloxycarbonyl-L-cysteine, linked by a disulfide bond. The "Z" group, introduced by Bergmann and Zervas, is a crucial amine protecting group in peptide chemistry, removable by catalytic hydrogenation. The disulfide bond is a key structural feature in many proteins and peptides, and its presence in this compound makes it a valuable reagent for introducing cystine units. Understanding the theoretical properties of this molecule, such as its conformational landscape, electronic structure, and reactivity, is essential for its effective application in rational drug design and peptide engineering.

Molecular Structure and Properties

The fundamental chemical and physical properties of this compound are summarized in Table 1. These are generally derived from experimental data and basic chemical knowledge.

| Property | Value | Source |

| CAS Number | 6968-11-2 | [3][4][5][6] |

| Molecular Formula | C22H24N2O8S2 | [5][6] |

| Molecular Weight | 508.56 g/mol | [5] |

| Appearance | White to off-white powder | [4] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [4] |

| SMILES | C1=CC=C(C=C1)COC(=O)NC(CSSCC(C(=O)O)NC(=O)OCC2=CC=CC=C2)C(=O)O | [3][4] |

| InChI Key | PTRQEEVKHMDMCF-ROUUACIJSA-N | [3] |

Theoretical Properties: A Methodological Approach

In the absence of direct computational studies on this compound, this section details the theoretical methods that would be employed to characterize its properties.

Conformational Analysis

The flexibility of the two cysteine side chains and the rotational freedom around the disulfide bond suggest that this compound can adopt multiple low-energy conformations. A thorough conformational analysis is the first step in its theoretical characterization.

Experimental Protocol for Conformational Search:

-

Initial Structure Generation: The initial 3D structure of this compound can be built using standard molecular modeling software.

-

Systematic or Stochastic Search: A systematic search would involve rotating all rotatable bonds (e.g., Cα-Cβ, Cβ-S, S-S, and bonds within the Z-group) in discrete steps. A more efficient approach for a molecule of this size would be a stochastic search, such as a Monte Carlo or molecular dynamics simulation at elevated temperatures, to explore the conformational space. For L-cysteine, systematic scans have identified numerous unique conformers.[7][8][9]

-

Geometry Optimization: Each identified conformer would then be subjected to geometry optimization using quantum mechanical methods. A common and cost-effective method for initial optimizations is Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-31G(d).

-

Higher-Level Calculations: To obtain more accurate relative energies, the low-energy conformers should be re-optimized at a higher level of theory, for instance, using Møller-Plesset perturbation theory (MP2) with a larger basis set like aug-cc-pVTZ.[7]

-

Vibrational Frequency Analysis: For each optimized structure, a vibrational frequency calculation should be performed to confirm that it represents a true energy minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) for more accurate energy comparisons.

Spectroscopic Properties

Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental data for validation.

Experimental Protocol for Spectroscopic Calculations:

-

IR and Raman Spectroscopy: Using the results from the vibrational frequency calculations on the lowest energy conformer, the infrared and Raman spectra can be simulated. The calculated frequencies are often scaled by an empirical factor to better match experimental values. Studies on L-cystine have shown good agreement between calculated and experimental IR and Raman spectra.[10]

-

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method, typically at the DFT level of theory. The calculated shifts are then referenced against a standard (e.g., tetramethylsilane). Experimental NMR spectra for this compound are available for comparison.[11]

Electronic Properties and Reactivity

The electronic properties of this compound govern its reactivity.

Experimental Protocol for Electronic Property Calculations:

-

Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be obtained from the DFT calculations. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability.

-

Molecular Electrostatic Potential (MEP): An MEP map can be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. For this compound, the carboxylic acid protons are expected to be the most electrophilic sites, while the carbonyl oxygens and the sulfur atoms would be nucleophilic regions.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and intramolecular interactions such as hydrogen bonding.[7]

-

Reactivity Descriptors: Global reactivity descriptors like chemical potential, hardness, and electrophilicity can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity. The reactivity of the cysteine thiol group is known to be highly dependent on its local environment and pKa.[12][13]

Role in Peptide Synthesis and Drug Development

This compound serves as a protected building block for the introduction of a cystine disulfide bridge into a peptide sequence. The Z-groups prevent unwanted side reactions at the amino termini during peptide coupling.

Application in Solid-Phase Peptide Synthesis (SPPS)

The general workflow for incorporating this compound into a peptide via SPPS is illustrated below.

Caption: A generalized workflow for the incorporation of this compound in solid-phase peptide synthesis.

Signaling Pathways and Drug Action

While this compound itself is not known to be directly involved in specific signaling pathways, the disulfide bond it helps to form is critical for the structure and function of many biologically active peptides.[14] For example, cystine-knot peptides, which contain a rigid core formed by three disulfide bonds, are exceptionally stable and are being explored as scaffolds for drug development.[14] The theoretical properties of this compound can inform the synthesis of such complex peptides.

The reactivity of the disulfide bond is also relevant. It can be cleaved under reducing conditions, a property that can be exploited for drug delivery systems that release a therapeutic agent in the reducing environment of the cell. The reactivity of cysteine residues is a key factor in redox signaling and is a target for covalent drugs.[15][16][17]

Caption: Conceptual relationship of this compound in drug development.

Conclusion

This compound is a valuable chemical entity in the fields of peptide chemistry and drug development. While direct theoretical and computational studies on this molecule are currently lacking in the literature, this guide provides a robust framework for undertaking such investigations. By applying established computational methodologies, researchers can elucidate the conformational preferences, spectroscopic signatures, and electronic properties of this compound. This knowledge will, in turn, enable a more rational and efficient use of this compound in the synthesis of complex peptides and the development of novel therapeutics. Further computational and experimental work is encouraged to build upon the foundational principles outlined in this guide and to create a more complete understanding of this important molecule.

References

- 1. Experimental and computational thermochemical study of sulfur-containing amino acids: L-cysteine, L-cystine, and L-cysteine-derived radicals. S-S, S-H, and C-S bond dissociation enthalpies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. (Z-L-Cys-OH)2 - Creative Peptides [creative-peptides.com]

- 4. This compound | CAS:6968-11-2 | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. scbt.com [scbt.com]

- 6. peptide.com [peptide.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. dspace.mit.edu [dspace.mit.edu]

- 13. Cysteine Reactivity Across the Sub-Cellular Universe - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Redox Biology: Computational Approaches to the Investigation of Functional Cysteine Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Analysis and Functional Prediction of Reactive Cysteine Residues - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Characteristics of Di-Z-L-Cystine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Di-Z-L-Cystine (N,N'-dibenzyloxycarbonyl-L-cystine). Due to the limited availability of specific quantitative solubility data for Di-Z-L-Cystine in public literature, this document presents available qualitative information and quantitative data for structurally similar compounds to offer valuable insights for experimental design. Furthermore, a detailed, generalized experimental protocol for determining the solubility of Di-Z-L-Cystine is provided.

Introduction to Di-Z-L-Cystine and its Solubility

Di-Z-L-Cystine is a protected form of the amino acid L-Cystine, where the amino groups are protected by benzyloxycarbonyl (Z) groups. This protection modifies the physicochemical properties of the parent molecule, L-Cystine, which is notoriously insoluble in water and many organic solvents. The introduction of the bulky, aromatic Z-groups reduces the polarity and zwitterionic character of the molecule, generally enhancing its solubility in organic solvents. Understanding the solubility of Di-Z-L-Cystine is critical for its use in peptide synthesis, drug delivery formulation, and other applications in medicinal chemistry and materials science.

Quantitative and Qualitative Solubility Data

While specific quantitative solubility data for Di-Z-L-Cystine is scarce, the following table summarizes the available qualitative information and quantitative data for a closely related analog, N,N'-Diacetyl-L-cystine. This data can serve as a preliminary guide for solvent selection.

| Compound | Solvent | Solubility (mg/mL) | Temperature (°C) | Notes |

| Di-Z-L-Cystine | Methanol | - | - | "Almost transparency" indicates some level of solubility. |

| Di-Z-L-Cystine | Acetic Acid | - | - | Used as a solvent for specific rotation measurements, implying solubility. |

| N,N'-Diacetyl-L-cystine | Ethanol | ~25 | Not Specified | Data for a structurally similar compound.[1] |

| N,N'-Diacetyl-L-cystine | DMSO | ~20 | Not Specified | Data for a structurally similar compound.[1] |

| N,N'-Diacetyl-L-cystine | Dimethylformamide (DMF) | ~20 | Not Specified | Data for a structurally similar compound.[1] |

The solubility of the parent amino acid, L-Cysteine, shows a trend of being soluble in polar protic solvents like alcohols and insoluble in non-polar solvents such as ether and benzene.[2] This suggests that Di-Z-L-Cystine is likely to exhibit higher solubility in polar aprotic and polar protic organic solvents.

Experimental Protocol: Determination of Di-Z-L-Cystine Solubility by the Gravimetric Method

The following is a generalized experimental protocol for determining the equilibrium solubility of Di-Z-L-Cystine in an organic solvent at a specified temperature.

Objective: To determine the equilibrium solubility of Di-Z-L-Cystine in a selected organic solvent.

Materials:

-

Di-Z-L-Cystine (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Analytical balance (±0.1 mg accuracy)

-

Thermostatic shaker or water bath

-

Centrifuge

-

Glass vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of Di-Z-L-Cystine to a pre-weighed vial containing a known volume of the selected organic solvent.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker set to the desired temperature.

-

Agitate the mixture for a sufficient duration (e.g., 24-48 hours) to ensure that equilibrium solubility is reached.

-

-

Phase Separation:

-

After the equilibration period, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe fitted with a pre-weighed syringe filter to remove any undissolved solid particles.

-

-

Solvent Evaporation:

-

Dispense the filtered supernatant into a pre-weighed, clean, and dry collection vial.

-

Place the collection vial in a drying oven or vacuum desiccator at a temperature sufficient to evaporate the solvent without decomposing the Di-Z-L-Cystine.

-

-

Mass Determination and Calculation:

-

Once the solvent has completely evaporated, allow the vial to cool to room temperature in a desiccator and then weigh it.

-

The mass of the dissolved Di-Z-L-Cystine is determined by subtracting the initial mass of the empty vial from the final mass of the vial containing the dried solute.

-

The solubility can then be calculated in the desired units (e.g., mg/mL, g/100 g of solvent).

-

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for the gravimetric determination of solubility.

Factors Influencing the Solubility of Di-Z-L-Cystine

Caption: Key factors influencing the solubility of Di-Z-L-Cystine.

References

An In-depth Technical Guide to the Molecular Weight Determination of (Z-Cys-OH)₂

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for determining the molecular weight of (Z-Cys-OH)₂, also known as N,N'-Dicarbobenzoxy-L-cystine. This compound is a dimer of N-carbobenzyloxy-cysteine (Z-Cys-OH) joined by a disulfide bond and is relevant in the field of peptide chemistry and drug development. Accurate molecular weight determination is a critical component of its characterization, ensuring purity, identity, and structural integrity.

Data Presentation: Molecular Weight Summary

The accurate mass of a molecule is a fundamental characteristic. For (Z-Cys-OH)₂, both the theoretical and experimentally determined molecular weights are crucial for verification. The monomer, Z-Cys-OH, dimerizes to form (Z-Cys-OH)₂ through the formation of a disulfide bridge.

| Compound | Molecular Formula | Theoretical Molecular Weight ( g/mol ) | Reported Molecular Weight ( g/mol ) |

| Z-Cys-OH (monomer) | C₁₁H₁₃NO₄S | 255.29 | Not Applicable |

| (Z-Cys-OH)₂ (dimer) | C₂₂H₂₄N₂O₈S₂ | 508.56 | 508.56[1] |

Experimental Protocols: Molecular Weight Determination by Mass Spectrometry

Mass spectrometry is a powerful analytical technique for the precise determination of molecular weights.[2] Electrospray Ionization Mass Spectrometry (ESI-MS) is a particularly suitable "soft" ionization method for analyzing peptides and related compounds, as it minimizes fragmentation and allows for the observation of the intact molecular ion.

Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

This protocol outlines the steps for the molecular weight determination of (Z-Cys-OH)₂ using ESI-MS.

1. Sample Preparation:

-

Solvent Selection: Dissolve a small amount of the (Z-Cys-OH)₂ sample (typically 1 mg/mL) in a suitable solvent system. A common choice for peptides is a mixture of acetonitrile (B52724) (ACN) and water (H₂O) in a 1:1 ratio, often with the addition of a small amount of acid (e.g., 0.1% formic acid) to facilitate protonation.

-

Concentration: The final concentration for infusion into the mass spectrometer should be in the low micromolar to nanomolar range (e.g., 1-10 pmol/µL). A serial dilution from the stock solution is recommended.

-

Purity: Ensure the sample is free from non-volatile salts and detergents, which can interfere with the ionization process and lead to signal suppression. If necessary, purify the sample using techniques like solid-phase extraction (SPE).

2. Mass Spectrometer Calibration:

-

Calibrate the mass spectrometer using a standard calibration solution appropriate for the mass range of interest. For (Z-Cys-OH)₂, a standard mixture of peptides with known molecular weights would be suitable.

-

External calibration is often sufficient, where the calibration standard is run prior to the sample.

3. ESI-MS Instrument Parameters:

The following are typical starting parameters for ESI-MS analysis of a small peptide-like molecule. These may need to be optimized for the specific instrument being used.

| Parameter | Setting | Purpose |

| Ionization Mode | Positive | To generate protonated molecular ions [M+H]⁺. |

| Capillary Voltage | 3.5 - 4.5 kV | To generate the electrospray. |

| Cone Voltage | 20 - 40 V | To facilitate desolvation and ion transfer. |

| Source Temperature | 100 - 150 °C | To aid in solvent evaporation. |

| Desolvation Gas Flow | 500 - 800 L/hr | To assist in the desolvation of the charged droplets. |

| Mass Range | 100 - 1000 m/z | To cover the expected mass-to-charge ratio of the analyte. |

4. Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum over a sufficient period to obtain a good signal-to-noise ratio.

5. Data Analysis:

-

The primary ion expected for (Z-Cys-OH)₂ in positive ion mode is the protonated molecule, [M+H]⁺, at an m/z (mass-to-charge ratio) of approximately 509.57.

-

Other adducts, such as the sodium adduct [M+Na]⁺ (m/z ≈ 531.55), may also be observed.

-

The experimentally determined molecular weight is calculated from the observed m/z values.

Mandatory Visualizations

Logical Relationship of Monomer to Dimer

The following diagram illustrates the formation of the (Z-Cys-OH)₂ dimer from two Z-Cys-OH monomers through the creation of a disulfide bond.

Caption: Dimerization of Z-Cys-OH to (Z-Cys-OH)₂.

Experimental Workflow for Molecular Weight Determination

This diagram outlines the key steps in the experimental workflow for determining the molecular weight of (Z-Cys-OH)₂ using ESI-MS.

Caption: ESI-MS workflow for molecular weight analysis.

References

Methodological & Application

Application Notes and Protocols for the Use of (Z-Cys-OH)₂ in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of peptides containing cysteine residues is a critical aspect of peptide chemistry, driven by the unique ability of cysteine's thiol group to form disulfide bridges. These bridges are pivotal in defining the tertiary structure and biological activity of many peptides and proteins. The benzyloxycarbonyl (Z) group is a classic protecting group for the sulfhydryl function of cysteine. While less common in modern Fmoc-based Solid-Phase Peptide Synthesis (SPPS), it finds utility in Boc-based strategies, particularly when specific orthogonality is required. This document provides detailed application notes and protocols for the use of Z-protected cysteine, specifically in the context of N,N'-dibenzyloxycarbonyl-L-cystine, (Z-Cys-OH)₂, in SPPS.

(Z-Cys-OH)₂ is a disulfide-linked dimer of Z-protected cysteine. Its incorporation into a peptide chain typically involves a reduction step to yield the monomeric Z-protected cysteine, which is then coupled to the solid-phase resin. The Z-group is stable to the repetitive acidolytic conditions used for Boc-group removal (e.g., trifluoroacetic acid in dichloromethane) but can be cleaved under strong acidic conditions, such as with anhydrous hydrogen fluoride (B91410) (HF), or by catalytic transfer hydrogenation. This orthogonality makes it a valuable tool in the synthesis of complex peptides, especially those with multiple disulfide bonds.

Data Presentation

Table 1: Comparison of Common Cysteine Thiol Protecting Groups in Boc-SPPS

| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonality to Boc Group | Key Advantages | Key Disadvantages |

| Benzyloxycarbonyl | Z | Strong acid (HF, TFMSA), Catalytic Transfer Hydrogenation | Yes | Stable to TFA, allows for selective deprotection. | Requires harsh cleavage conditions not typical in Fmoc-SPPS. |

| 4-Methylbenzyl | Meb | Strong acid (HF) | Yes | Commonly used in Boc-SPPS. | Requires HF for cleavage. |

| Acetamidomethyl | Acm | Mercury(II) acetate (B1210297), Iodine | Yes | Stable to HF, allows for selective disulfide bond formation. | Use of toxic heavy metals for removal. |

| Trityl | Trt | Mild acid (TFA), Iodine | No (in standard Boc-SPPS) | Easily cleaved. | Not stable to repetitive Boc deprotection. |

| tert-Butylthio | StBu | Reduction with thiols (e.g., DTT) | Yes | Stable to both acid and base. | Requires reductive cleavage. |

Table 2: Recommended Reagents and Conditions for Z-Cysteine Incorporation in Boc-SPPS

| Step | Reagent/Solvent | Concentration | Reaction Time | Monitoring |

| Reduction of (Z-Cys-OH)₂ (optional, pre-coupling) | Dithiothreitol (DTT) in DMF | 1.5 eq. DTT | 30-60 min | Ellman's Test |

| Coupling of Boc-Cys(Z)-OH | DIC/HOBt in DMF/DCM | 3 eq. Amino Acid, 3 eq. DIC, 3 eq. HOBt | 2-4 hours | Kaiser Test |

| Boc Deprotection | TFA in DCM | 25-50% | 2 x 15 min | N/A |

| Neutralization | DIEA in DCM | 10% | 2 x 2 min | N/A |

| Final Cleavage and Z-group Deprotection | Anhydrous HF with scavengers | HF/anisole (B1667542) (9:1) | 1 hour at 0°C | LC-MS analysis of cleaved peptide |

Experimental Protocols

Protocol 1: Preparation of Boc-Cys(Z)-OH from (Z-Cys-OH)₂